molecular formula C13H22N2O3 B13490432 Tert-butyl 4-cyano-4-(methoxymethyl)piperidine-1-carboxylate

Tert-butyl 4-cyano-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B13490432
M. Wt: 254.33 g/mol
InChI Key: QWPHSZFESOUPPK-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-(methoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and a methoxymethyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-4-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyano and methoxymethyl groups. One common method involves the use of tert-butyl 4-cyanopiperidine-1-carboxylate as a starting material, which is then reacted with methoxymethyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-4-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 4-cyano-4-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The methoxymethyl group can influence the compound’s solubility and reactivity. The piperidine ring provides a scaffold that can interact with biological molecules, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: Similar structure but lacks the cyano group.

    Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.

    Tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate: Contains a phenoxy group instead of a methoxymethyl group.

Uniqueness

Tert-butyl 4-cyano-4-(methoxymethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both cyano and methoxymethyl groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(methoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(16)15-7-5-13(9-14,6-8-15)10-17-4/h5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPHSZFESOUPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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